![molecular formula C16H13N5OS B5726290 3-phenylacrylaldehyde N-2,1,3-benzothiadiazol-4-ylsemicarbazone](/img/structure/B5726290.png)
3-phenylacrylaldehyde N-2,1,3-benzothiadiazol-4-ylsemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenylacrylaldehyde N-2,1,3-benzothiadiazol-4-ylsemicarbazone, also known as PABS, is a semicarbazone derivative that has been extensively studied for its potential applications in scientific research. It is a yellow crystalline powder that is soluble in most organic solvents and has a melting point of 198-200°C.
Mécanisme D'action
3-phenylacrylaldehyde N-2,1,3-benzothiadiazol-4-ylsemicarbazone acts as an inhibitor of various enzymes and proteins that are involved in the progression of diseases. It has been shown to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin. It also inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
3-phenylacrylaldehyde N-2,1,3-benzothiadiazol-4-ylsemicarbazone has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation in cells. It also has anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-phenylacrylaldehyde N-2,1,3-benzothiadiazol-4-ylsemicarbazone in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one of the limitations of using 3-phenylacrylaldehyde N-2,1,3-benzothiadiazol-4-ylsemicarbazone is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for the study of 3-phenylacrylaldehyde N-2,1,3-benzothiadiazol-4-ylsemicarbazone. One area of research could be the development of 3-phenylacrylaldehyde N-2,1,3-benzothiadiazol-4-ylsemicarbazone-based drugs for the treatment of various diseases. Another area of research could be the study of the mechanism of action of 3-phenylacrylaldehyde N-2,1,3-benzothiadiazol-4-ylsemicarbazone and its interactions with various enzymes and proteins. Additionally, further research could be conducted to explore the potential applications of 3-phenylacrylaldehyde N-2,1,3-benzothiadiazol-4-ylsemicarbazone in other scientific research fields such as materials science and nanotechnology.
Méthodes De Synthèse
3-phenylacrylaldehyde N-2,1,3-benzothiadiazol-4-ylsemicarbazone can be synthesized by the reaction of 3-phenylacrylaldehyde with 2-amino-1,3-benzothiazole-4-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization to obtain pure 3-phenylacrylaldehyde N-2,1,3-benzothiadiazol-4-ylsemicarbazone.
Applications De Recherche Scientifique
3-phenylacrylaldehyde N-2,1,3-benzothiadiazol-4-ylsemicarbazone has been studied for its potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
1-(2,1,3-benzothiadiazol-4-yl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS/c22-16(18-13-9-4-10-14-15(13)21-23-20-14)19-17-11-5-8-12-6-2-1-3-7-12/h1-11H,(H2,18,19,22)/b8-5+,17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCDHVCYZHZXAC-NSYQEJESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)NC2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)NC2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,1,3-benzothiadiazol-4-yl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]urea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.